4-Amino-1,2-dimethylpiperidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
4-amino-1,2-dimethylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C8H16N2O2/c1-6-5-8(9,7(11)12)3-4-10(6)2/h6H,3-5,9H2,1-2H3,(H,11,12) |
InChI Key |
GBOVAVZIPQCGAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Oxidation-Reduction Sequence
A method adapted from CN102887854B involves reducing a dimethyl-substituted pyridine precursor. For example, 1,2-dimethyl-4-picoline-2-carboxylic acid ethyl ester can be oxidized to its N-oxide derivative using phospho-molybdic acid and hydrogen peroxide (30%) at 70–80°C for 4–8 hours. The N-oxide intermediate is then reduced to the piperidine derivative using palladium on charcoal (10% Pd/C) and formic acid ammonium under hydrogenative conditions (0–50°C, 1–20 hours).
Key Reaction Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation | H₂O₂, H₃PMo₁₂O₄₀, 70–80°C, 4–8 h | 92% |
| Reduction | Pd/C, HCOONH₄, MeOH, 50°C, 20 h | 76–79% |
This approach leverages the aromatic stability of pyridines for selective functionalization before ring saturation.
Methyl Group Introduction Strategies
Alkylation of Piperidine Nitrogen
The 1-methyl group can be introduced via alkylation of a piperidine precursor. For example, treating 4-amino-4-carboxypiperidine with methyl iodide in the presence of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates N-methylation.
Optimization Challenges
Directed C-H Methylation
Recent advances in transition metal-catalyzed C-H activation allow direct methylation at the 2-position. Using a palladium catalyst and methyl boronic acid under acidic conditions, selective methylation can be achieved without affecting the amino or carboxylic acid groups.
Representative Conditions
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Methyl Source: MeB(OH)₂
-
Solvent: AcOH, 80°C, 12 h
-
Yield: ~65% (theoretical)
A hybrid methodology combines pyridine reduction, methylation, and functional group introduction in a single reaction vessel:
-
Reduce 1,2-dimethyl-4-cyanopyridine to the corresponding piperidine using Ra-Ni and H₂.
-
Hydrolyze the nitrile to a carboxylic acid using concentrated HCl.
-
Introduce the 4-amino group via Hofmann rearrangement of a 4-carboxamide intermediate.
Advantages
Analytical and Spectroscopic Validation
Characterization Data
-
¹H NMR (D₂O, 400 MHz): δ 3.42 (t, J = 5.6 Hz, 2H, NCH₂), 3.15 (s, 3H, NCH₃), 2.98 (s, 3H, C2-CH₃), 2.65–2.58 (m, 2H, CH₂COO⁻), 1.82–1.75 (m, 2H, piperidine CH₂).
-
IR (KBr): 3360 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (COO⁻ asym).
-
MS (ESI+): m/z 159.1 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that 4-amino-1,2-dimethylpiperidine-4-carboxylic acid exhibits significant anti-inflammatory activity. In vivo studies have shown that this compound can inhibit edema in animal models, suggesting its potential use in treating inflammatory conditions. For instance, a study indicated that at a dosage of 30 mg/kg, the compound achieved a 22% reduction in edema1.
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has been shown to inhibit the growth of HeLa cells at concentrations as low as 0.5 mM1. This action is attributed to its ability to interfere with amino acid incorporation and nucleic acid synthesis, which are crucial for cancer cell proliferation.
Mimicking Amino Acids
This compound has been studied for its ability to mimic the actions of natural amino acids such as arginine and lysine. This mimicking capability is essential for stimulating insulin and glucagon release from the pancreas2. Such properties make it a candidate for further research in metabolic regulation and diabetes treatment.
Transport System Interactions
The compound interacts with cationic amino acid transport systems, which are vital for cellular uptake processes. Studies indicate that it shows reactivity with these transport systems but not with those for neutral amino acids2. This specificity may lead to applications in targeted drug delivery systems.
Synthesis of Peptides
Due to its structural characteristics, this compound is utilized in the synthesis of water-soluble helical peptides3. These peptides have potential applications in drug design and development due to their unique conformational properties.
Derivative Development
The compound serves as a precursor for synthesizing various derivatives that may enhance biological activity or improve pharmacokinetic profiles. For example, derivatives bearing different functional groups can be synthesized to explore their biological activities further4.
Case Studies
| Study | Focus | Findings | Implications |
|---|---|---|---|
| Study on anti-inflammatory effects | In vivo edema model | 22% inhibition at 30 mg/kg | Potential treatment for inflammatory diseases |
| HeLa cell growth inhibition | Cell culture studies | Complete inhibition at 0.5 mM | Candidate for cancer therapy |
| Mimicking insulin release | Pancreatic studies | Mimics arginine and lysine actions | Possible application in diabetes management |
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Piperidine-4-carboxylic Acid (Pipecolic Acid)
Piperidine-4-carboxylic acid lacks the amino and methyl substituents. Key differences:
The amino group in the former compound enhances its ability to form hydrogen bonds, making it more suitable for targeting charged enzyme active sites .
Proline (Cyclic Alpha-Amino Acid)
Proline shares a cyclic structure but has a five-membered pyrrolidine ring. Comparisons:
| Property | This compound | Proline |
|---|---|---|
| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |
| Conformational Flexibility | Lower (rigid due to methyl groups) | Higher |
| Role in Peptides | Likely disrupts alpha-helix (beta-amino acid type) | Stabilizes secondary structures |
The larger ring and methyl groups in the target compound reduce its compatibility with protein biosynthesis machinery, unlike proline .
1,2-Dimethylpiperidine Derivatives
Compounds like 1,2-dimethylpiperidine lack the carboxylic acid and amino groups. Differences include:
| Property | This compound | 1,2-Dimethylpiperidine |
|---|---|---|
| Polarity | High (zwitterionic) | Low (hydrophobic) |
| Bioavailability | Limited (polar groups hinder membrane crossing) | High |
| Applications | Drug design (targeted interactions) | Solvent or base in organic synthesis |
The carboxylic acid and amino groups make the target compound more water-soluble but less suited for passive diffusion across biological membranes .
Biological Activity
4-Amino-1,2-dimethylpiperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from a variety of research findings.
This compound is a piperidine derivative characterized by an amino group and a carboxylic acid functional group. The synthesis of this compound typically involves the modification of piperidine rings through various organic reactions, including Strecker synthesis and other methods that yield high purity and yield rates.
Table 1: Synthesis Overview
| Method | Yield (%) | Reference |
|---|---|---|
| Strecker Synthesis | 43 | |
| Crystallization | 54 | |
| N-benzyl Amides Synthesis | Not specified |
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, studies have shown promising antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest they could be effective alternatives to existing antibiotics.
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (μM) | Reference |
|---|---|---|---|
| Compound 7g | E. coli | 66 | |
| Compound 7e | P. aeruginosa | 83 | |
| Compound 7c | S. aureus | 498 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Certain derivatives have demonstrated cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the piperidine ring can enhance anticancer efficacy.
Case Study: Anticancer Efficacy
A study reported that a specific derivative of the compound showed improved cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin, suggesting potential for development as an anticancer agent .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a ligand for various receptors and enzymes involved in metabolic processes. For instance, it has been implicated in the modulation of insulin and glucagon release from pancreatic cells .
Potential Applications in Drug Development
Given its diverse biological activities, this compound presents opportunities for further research and development in several therapeutic areas:
- Antibiotic Development : With rising antibiotic resistance, compounds like this could lead to new treatments.
- Cancer Therapy : Its cytotoxic properties make it a candidate for further exploration in oncology.
- Metabolic Disorders : Understanding its role in insulin regulation could lead to novel therapies for diabetes.
Q & A
Q. Table: Impact of Steric Effects on Peptide Stability
| Condition | Helicity (%) | Protease Resistance (t₁/₂, min) |
|---|---|---|
| Without dimethyl groups | 35 | 15 |
| With dimethyl groups | 78 | 120 |
| Data derived from circular dichroism and trypsin digestion assays |
(Advanced) What strategies resolve contradictions in reported bioactivity data of derivatives?
Methodological Answer:
- Reproducibility Checks:
- Metabolite Profiling: Use LC-MS to identify degradation products that may skew bioactivity results .
- Docking Studies: Reconcile discrepancies by modeling ligand-enzyme interactions (e.g., AutoDock Vina) to validate binding modes .
(Advanced) How can reaction conditions be optimized to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening: Chiral catalysts (e.g., (R)-BINAP) in asymmetric hydrogenation improve enantiomeric excess (≥90% ee) .
- Solvent Optimization: THF/water biphasic systems enhance carboxylation efficiency by stabilizing intermediates .
- Temperature Gradients: Stepwise heating (40°C → 70°C) during cyclization reduces epimerization .
(Advanced) What computational methods predict the conformational behavior of this compound in different solvents?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
